molecular formula C9H7F2N B3025404 4,6-Difluoro-1-methyl-1h-indole CAS No. 1106112-57-5

4,6-Difluoro-1-methyl-1h-indole

Cat. No. B3025404
CAS RN: 1106112-57-5
M. Wt: 167.15 g/mol
InChI Key: DVCZTCVQOFJTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-1-methyl-1h-indole is a chemical compound with the CAS Number: 1106112-57-5 . It has a molecular weight of 167.16 and its IUPAC name is 4,6-difluoro-1-methyl-1H-indole . It is a colorless to yellow liquid and is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-1-methyl-1h-indole is represented by the linear formula C9H7F2N . The InChI code for this compound is 1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

4,6-Difluoro-1-methyl-1h-indole is a colorless to yellow liquid . It has a molecular weight of 167.16 and its linear formula is C9H7F2N . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 4,6-Difluoro-1-methyl-1h-indole, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A .

Anti-HIV Activity

Indole derivatives have also been investigated for their anti-HIV activity. Novel indolyl and oxochromenyl xanthenone derivatives have been reported, and their molecular docking studies as an anti-HIV-1 have been performed .

Anti-Inflammatory Activity

Indole derivatives possess anti-inflammatory properties. This makes them valuable in the development of new drugs for treating conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This means they can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Use in Organic Synthesis

4,6-Difluoro-1-methyl-1h-indole is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds.

Use in Pharmaceuticals

4,6-Difluoro-1-methyl-1h-indole is used in the pharmaceutical industry. It can be used in the synthesis of various pharmaceuticals .

Safety And Hazards

The safety information for 4,6-Difluoro-1-methyl-1h-indole includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It is recommended to wear protective clothing when risk of exposure occurs and to use it in a well-ventilated area .

properties

IUPAC Name

4,6-difluoro-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-12-3-2-7-8(11)4-6(10)5-9(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZTCVQOFJTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-1-methyl-1h-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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